Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Potential Over Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 1.6, a 0.6 log unit increase over 3-(quinoxalin-2-yl)propanoic acid (XLogP3 = 1.0) [1][2]. Higher lipophilicity within this range can improve passive membrane permeability while retaining sufficient aqueous solubility for biological assays. In fragment-based screening, this difference may translate into higher hit rates for targets requiring moderate lipophilic character.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3-(Quinoxalin-2-yl)propanoic acid: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
A 0.6 log unit increase in XLogP3 shifts the compound toward the optimal lipophilicity range (LogP 1–3) for oral bioavailability, making it a more promising fragment starting point than the des-methyl analog.
- [1] PubChem. Compound Summary for CID 79729185, 2-Methyl-3-(quinoxalin-2-yl)propanoic acid. XLogP3 value. (2025). View Source
- [2] PubChem. Compound Summary for CID 292504, 3-(Quinoxalin-2-yl)propanoic acid. XLogP3 value. (2025). View Source
